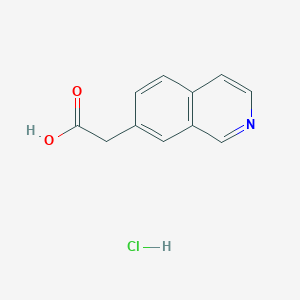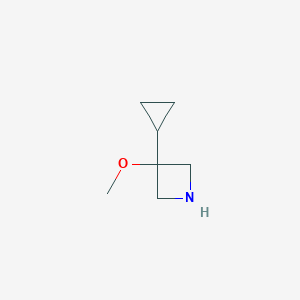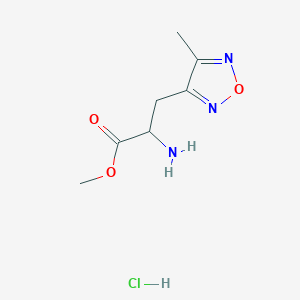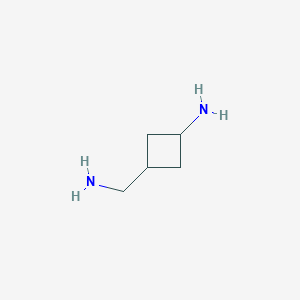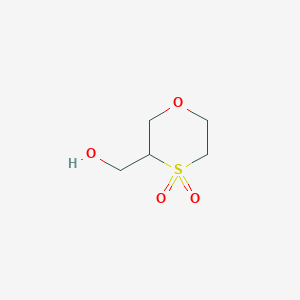
3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione is an organic compound that features a unique combination of functional groups, including a hydroxymethyl group and a dioxathiane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione typically involves the hydroxymethylation of a precursor compound. One common method involves the reaction of a phenolic compound with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid . The reaction is carried out at room temperature and yields the desired product after several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(hydroxymethyl)aminomethane: An organic compound with similar hydroxymethyl groups.
Hydroxymethylfurfural: A compound with a hydroxymethyl group and a furan ring.
Uniqueness
3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione is unique due to its dioxathiane ring structure, which imparts distinct chemical and physical properties compared to other hydroxymethyl-containing compounds.
Eigenschaften
Molekularformel |
C5H10O4S |
|---|---|
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
(4,4-dioxo-1,4-oxathian-3-yl)methanol |
InChI |
InChI=1S/C5H10O4S/c6-3-5-4-9-1-2-10(5,7)8/h5-6H,1-4H2 |
InChI-Schlüssel |
ZHNLWCRRENSNHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C(CO1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


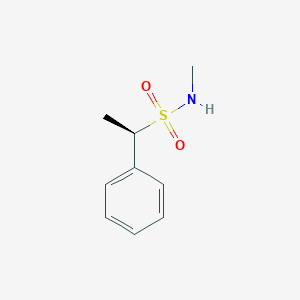


![(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13506260.png)
![2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B13506268.png)
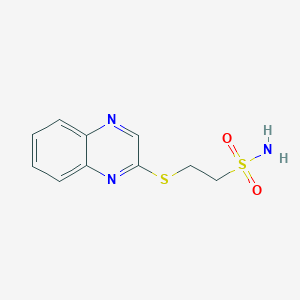
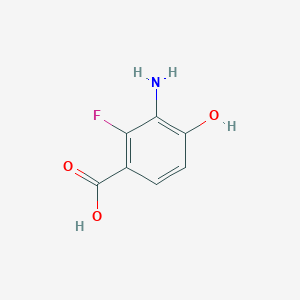
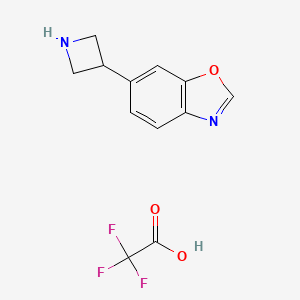
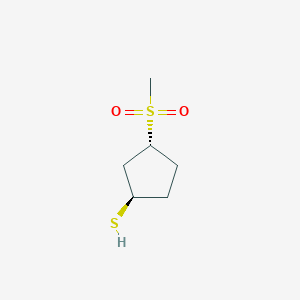
![2-Bromo-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid benzyl ester](/img/structure/B13506298.png)
